Cas no 683274-57-9 (3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole)

3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole structure
683274-57-9 structure
Product Name:3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
CAS No:683274-57-9
MF:C9H6BrF3N2S
MW:311.12155008316
CID:1069633
PubChem ID:2780596
Update Time:2025-04-20

3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
    • 3-(5-BROMO-2-THIENYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
    • 683274-57-9
    • 3-(5-Bromothiophen-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
    • 3-(5-bromothiophen-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole
    • MFCD01570516
    • MDL: MFCD01570516
    • Inchi: 1S/C9H6BrF3N2S/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(10)16-6/h2-4H,1H3
    • InChI Key: CWMFRUPCHXXCOD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C=C(C(F)(F)F)N(C)N=2)S1

Computed Properties

  • Exact Mass: 309.93872g/mol
  • Monoisotopic Mass: 309.93872g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 46.1Ų

3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole Pricemore >>

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